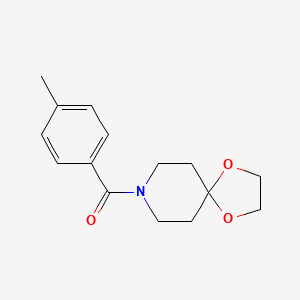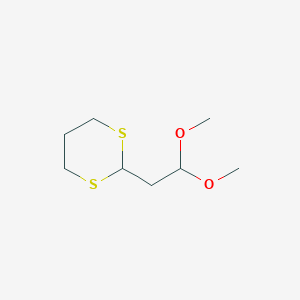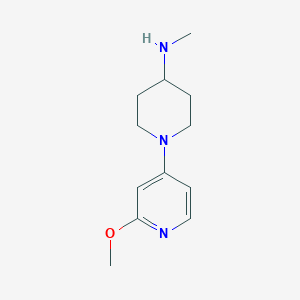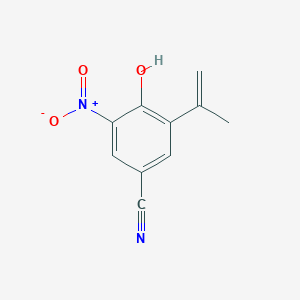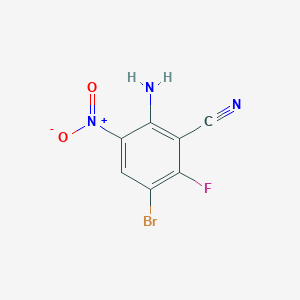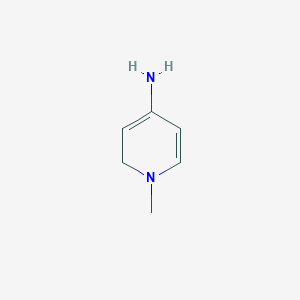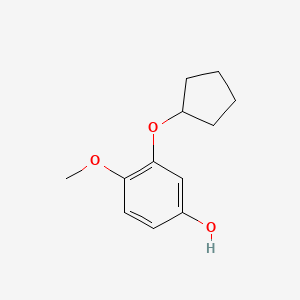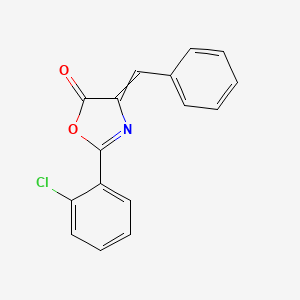
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one typically involves the reaction of 2-chlorobenzaldehyde with hippuric acid in the presence of acetic anhydride. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylidene-2-phenyloxazol-5-one
- 4-Benzylidene-2-(2-methylphenyl)-1,3-oxazol-5-one
- 4-Benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other similar compounds .
Propiedades
Número CAS |
40547-06-6 |
|---|---|
Fórmula molecular |
C16H10ClNO2 |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H |
Clave InChI |
GIHHWZDCEABATP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
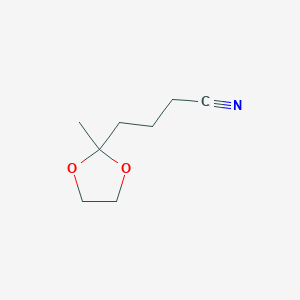
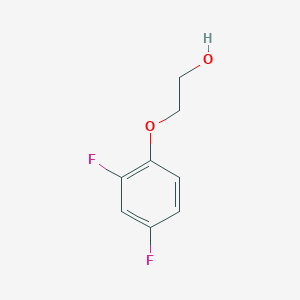
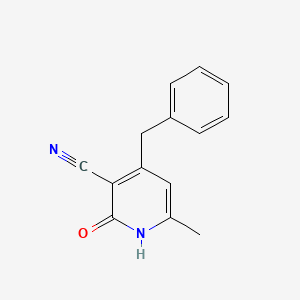
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile](/img/structure/B8579458.png)
